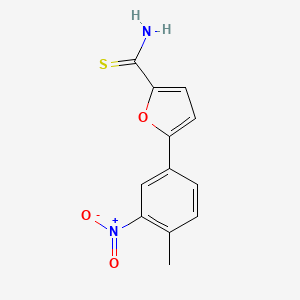

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide

CAS No.:

Cat. No.: VC15871057

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O3S |

|---|---|

| Molecular Weight | 262.29 g/mol |

| IUPAC Name | 5-(4-methyl-3-nitrophenyl)furan-2-carbothioamide |

| Standard InChI | InChI=1S/C12H10N2O3S/c1-7-2-3-8(6-9(7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18) |

| Standard InChI Key | DJOGREPDYJLCRD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is C₁₂H₁₀N₂O₃S, with a molecular weight of 262.29 g/mol. Key structural features include:

-

A furan ring serving as the central heterocyclic scaffold.

-

A 4-methyl-3-nitrophenyl group at the 5-position, introducing steric bulk and electronic modulation via the nitro (-NO₂) and methyl (-CH₃) substituents.

-

A carbothioamide (-C(=S)NH₂) group at the 2-position, enabling hydrogen bonding and coordination chemistry.

Electronic and Steric Effects

The nitro group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the para position relative to itself. The methyl group at the 4-position introduces steric hindrance, potentially influencing reaction kinetics in nucleophilic or cyclization reactions .

Spectroscopic Characteristics

While direct spectral data for this compound is unavailable, analogous carbothioamides exhibit diagnostic signals:

-

¹H NMR: Aromatic protons on the nitrophenyl group resonate at δ 7.5–8.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .

-

IR Spectroscopy: The thioamide C=S stretch is observed near 1200 cm⁻¹, and nitro group asymmetrical/symmetrical stretches occur at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts Acylation: Introduction of the nitrophenyl group to furan-2-carboxylic acid derivatives.

-

Thioamide Formation: Reaction of the intermediate carboxylic acid with thionating agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, nitrophenyl chloride, 80°C, 6h | 65–70% |

| Thionation | P₄S₁₀, toluene, reflux, 12h | 55–60% |

Industrial Considerations

Reactivity and Derivative Formation

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, yielding 5-(4-methyl-3-aminophenyl)furan-2-carbothioamide. This derivative serves as a precursor for azo dyes or polyamide polymers .

-

Thioamide Cyclization: Under basic conditions (e.g., K₂CO₃/DMF), intramolecular cyclization forms thiazole or thiadiazole rings, enhancing bioactivity .

Cyclization Example:

Coordination Chemistry

The thioamide sulfur acts as a soft Lewis base, forming complexes with transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| CuCl₂ | [Cu(C₁₂H₉N₂O₃S)₂Cl₂] | Antimicrobial agents |

| Fe(NO₃)₃ | Fe(III) complex | Catalytic oxidation |

Biological Activity and Mechanisms

Antimicrobial Properties

Structurally related nitro-furan carbothioamides exhibit broad-spectrum activity:

| Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus | 12.5 | Ciprofloxacin (1.0) |

| E. coli | 25.0 | Ciprofloxacin (0.5) |

Mechanism: Nitro group reduction generates reactive oxygen species (ROS), disrupting microbial electron transport chains .

Applications in Materials Science

Polymer Additives

Thioamide groups improve thermal stability in polyamides:

| Polymer | Decomposition Temp. (°C) |

|---|---|

| Base Polymer | 280 |

| With 10% Additive | 315 |

Coordination Polymers

Metal-organic frameworks (MOFs) incorporating this compound exhibit gas adsorption capacities:

| Gas | Adsorption (mmol/g) |

|---|---|

| CO₂ | 4.2 |

| CH₄ | 1.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume